Lithium 7-methyloctanoate

Thermophysical Properties Boiling Point Volatility

Lithium 7-methyloctanoate (CAS 94108-50-6) is the lithium salt of 7-methyloctanoic acid (isopelargonic acid), a branched-chain saturated C9 carboxylic acid. With a molecular formula of C9H17LiO2 and molecular weight of 164.17 g/mol, it belongs to the class of lithium carboxylates—compounds utilized in applications ranging from lubricating grease thickeners and anti-knock fuel additives to catalyst precursors and organic synthesis intermediates.

Molecular Formula C9H17LiO2
Molecular Weight 164.2 g/mol
CAS No. 94108-50-6
Cat. No. B12641066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 7-methyloctanoate
CAS94108-50-6
Molecular FormulaC9H17LiO2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILES[Li+].CC(C)CCCCCC(=O)[O-]
InChIInChI=1S/C9H18O2.Li/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1
InChIKeyCTAKQHPOILPIRW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 7-Methyloctanoate (CAS 94108-50-6): A Branched-Chain C9 Lithium Carboxylate for Niche Applications Requiring Controlled Thermal and Solubility Profiles


Lithium 7-methyloctanoate (CAS 94108-50-6) is the lithium salt of 7-methyloctanoic acid (isopelargonic acid), a branched-chain saturated C9 carboxylic acid [1]. With a molecular formula of C9H17LiO2 and molecular weight of 164.17 g/mol, it belongs to the class of lithium carboxylates—compounds utilized in applications ranging from lubricating grease thickeners and anti-knock fuel additives to catalyst precursors and organic synthesis intermediates [2]. The defining structural feature is the methyl branch at the seventh carbon of the octanoate backbone, which differentiates it from both linear lithium octanoate and the more common branched isomer lithium 2-ethylhexanoate. This specific branching position is known to influence physical properties including boiling point, flash point, and hydrocarbon solubility [3].

Why Generic Lithium Carboxylate Substitution Fails: Structural Branching Position Determines Lithium 7-Methyloctanoate's Thermal and Solubility Behavior


Lithium carboxylates cannot be treated as interchangeable commodities within a given carbon number range. The position and type of branching along the aliphatic chain fundamentally alters key performance-relevant properties. Lithium 7-methyloctanoate carries a terminal methyl branch at the C7 position, whereas its same-carbon-number isomer lithium 2-ethylhexanoate features branching at C2 and lithium octanoate is entirely linear. Structural differences of this nature are documented to produce measurable divergence in boiling point (spanning a range of >25°C among C8–C9 lithium carboxylates), flash point, and critically, the extent of solubilization in hydrocarbon media, where chain branching is described as 'essential' for solubilization [1]. Consequently, substituting one lithium carboxylate for another without accounting for branching position can lead to altered volatility during high-temperature processing, unexpected flammability profiles, or inadequate solubility in nonpolar solvent systems. The evidence below quantifies these differences explicitly for scientific and procurement evaluation.

Lithium 7-Methyloctanoate (CAS 94108-50-6): Quantitative Differentiation from Closest Lithium Carboxylate Analogs


Boiling Point Elevation of 14.1°C Over Linear Lithium Octanoate Confers Lower Volatility in High-Temperature Processing

Lithium 7-methyloctanoate exhibits a boiling point of 253.4°C at 760 mmHg, compared to 239.3°C for the linear analog lithium octanoate and 228°C for the branched isomer lithium 2-ethylhexanoate [1]. This represents a 14.1°C elevation over linear lithium octanoate and a 25.4°C elevation over lithium 2-ethylhexanoate. The terminal methyl branching at C7 produces a lesser boiling point depression than the C2 branching in lithium 2-ethylhexanoate, yielding the highest boiling point among the three comparators.

Thermophysical Properties Boiling Point Volatility Lithium Carboxylates

Flash Point Advantage of 22.3°C Over Linear Lithium Octanoate Indicates Reduced Flammability Risk During Handling and Storage

Lithium 7-methyloctanoate has a flash point of 129.7°C, substantially higher than lithium octanoate (107.4°C) and lithium 2-ethylhexanoate (116.6°C) . The 22.3°C margin over the linear analog and the 13.1°C margin over the 2-ethyl-branched isomer place lithium 7-methyloctanoate in a higher safety classification band for storage and transport under many regulatory frameworks.

Flash Point Safety Flammability Lithium Carboxylate Handling

Chain Branching as an Essential Structural Driver for Hydrocarbon Solubilization of Lithium Carboxylates

According to the foundational study by Bascom and Singleterry, the extent of solubilization of lithium carboxylates in hydrocarbon solvents depends 'greatly upon the structure of the anion,' with branching of the aliphatic carbon chain described as 'essential for solubilization' [1]. While the baseline solubility of pure linear alkali metal carboxylates in hydrocarbons is exceedingly low—below 10⁻⁴ mol/L at 27.0°C regardless of structure [2]—the presence of chain branching enables cooperative micelle formation via acid co-solubilization. Lithium 7-methyloctanoate, bearing a methyl branch at the C7 position, is predicted to exhibit superior solubilization behavior in hydrocarbon media compared to its linear counterpart lithium octanoate, though the solubilization efficiency differs from the C2-branched lithium 2-ethylhexanoate due to the distinct branching architecture.

Hydrocarbon Solubility Branching Effect Micelle Formation Lithium Carboxylate Solubilization

Thermal Decomposition Range of 450–485°C for C3–C12 Lithium n-Alkanoates Provides a Baseline Against Which Branched-Chain Thermal Stability Can Be Benchmarked

Bui and de Klerk reported that linear lithium n-alkanoates from C3 to C12 undergo thermal decomposition producing lithium carbonate (Li₂CO₃) as solid residue within the temperature range of 450–485°C [1]. Shorter-chain lithium methanoate and ethanoate decompose at lower temperatures (380–390°C). While no direct decomposition data for lithium 7-methyloctanoate has been published, this well-characterized baseline for linear lithium carboxylates provides a critical reference point. The branched structure of lithium 7-methyloctanoate (C9 with a terminal methyl branch) falls within the C3–C12 chain-length range for which the 450–485°C decomposition window applies, but chain branching has been documented to alter solid-state packing and phase behavior, which may shift the exact decomposition onset temperature. Procurement specifications requiring thermal processing below 450°C would benefit from confirming that the branched analog remains within this established stability window.

Thermal Stability Decomposition Temperature Lithium Carboxylate TGA Analysis

Branched Lithium Carboxylates Documented as Effective Anti-Knock Fuel Additives: Lithium 2-Ethylhexanoate as a Quantitative Benchmark

US Patent 2,935,974 demonstrates that lithium salts of branched carboxylic acids function as effective anti-knock compounds in hydrocarbon fuels. Lithium 2-ethylhexanoate, a branched C8 lithium carboxylate, raised the performance number of a gasoline base fuel from 87 to 107 in the mild test and from 74 to 96 in the severe test when added at 4.5 g/gallon under the ASTM D909-49T knock test method [1]. The patent establishes that lithium salts of organic carboxylic acids with branched structures are 'very effective antiknock compounds' across the entire engine operating range. Lithium 7-methyloctanoate, as a branched C9 lithium carboxylate, shares the class-defining structural feature—chain branching—that the patent correlates with anti-knock efficacy. Quantitative benchmarking against lithium 2-ethylhexanoate's performance number improvements provides a reference framework for evaluating lithium 7-methyloctanoate's potential in fuel additive applications.

Anti-Knock Additive Fuel Performance Lithium Carboxylate Octane Number

Lithium 7-Methyloctanoate (CAS 94108-50-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Temperature Lubricating Grease Formulations Benefiting from Elevated Boiling Point and Flash Point Margins

Lithium 7-methyloctanoate's boiling point of 253.4°C—14.1°C higher than linear lithium octanoate and 25.4°C higher than lithium 2-ethylhexanoate—combined with a flash point of 129.7°C, makes it a candidate lithium soap thickener or additive component in grease formulations processed or operating above 230°C . In comparison, the linear analog lithium octanoate (boiling point 239.3°C) would approach volatilization under the same thermal conditions, potentially altering grease consistency and evaporative loss over service life. The higher flash point also reduces ignition risk during hot milling or continuous grease manufacturing processes. Formulators seeking lithium carboxylates with the highest thermal margins within the C8–C9 molecular weight range should prioritize lithium 7-methyloctanoate over lithium octanoate or lithium 2-ethylhexanoate based on these quantifiable volatility and safety advantages.

Fuel Additive Screening Programs Targeting Branched Lithium Carboxylate Anti-Knock Candidates

The anti-knock efficacy of branched lithium carboxylates is established in US Patent 2,935,974, where lithium 2-ethylhexanoate demonstrated a +20 to +22 performance number improvement at 4.5 g/gallon in ASTM D909-49T knock testing [1]. Lithium 7-methyloctanoate, possessing the branching structural motif correlated with anti-knock activity, represents a structurally distinct alternative for fuel additive screening. Its C9 chain length with terminal methyl branching at C7 differs from the C2-ethyl branching of lithium 2-ethylhexanoate, offering a different steric and electronic profile that may translate to distinct combustion-modifying behavior. Research programs evaluating structure-activity relationships among lithium carboxylate anti-knock candidates should include lithium 7-methyloctanoate to probe the effect of branching position (terminal C7-methyl vs. internal C2-ethyl) on knock suppression efficacy.

Nonpolar Solvent-Based Catalyst and Additive Systems Requiring Branched-Chain Hydrocarbon Solubility

The requirement of chain branching for effective hydrocarbon solubilization of lithium carboxylates is documented in the peer-reviewed literature, where branching is deemed 'essential' for the formation of thermodynamically stable association micelles in nonpolar media [2]. Lithium 7-methyloctanoate's C7-methyl branch satisfies this structural prerequisite, distinguishing it from the linear lithium octanoate that exhibits negligible solubility (<10⁻⁴ mol/L at 27.0°C) in hydrocarbons such as n-heptane and isooctane [3]. Applications including polyurethane catalysis, alkyd resin curing, and lubricant additive packages—where the lithium carboxylate must dissolve in hydrocarbon or oil-based carriers—can leverage the branched structure of lithium 7-methyloctanoate to achieve useful solubility without requiring excessive free acid co-additives. This solubility advantage translates directly to formulation simplicity and reduced auxiliary component loading.

Thermal Stability Benchmarking Studies for Branched vs. Linear Lithium Carboxylates Above 400°C

The established thermal decomposition range of 450–485°C for linear C3–C12 lithium n-alkanoates provides a quantitative baseline for comparative thermal stability studies [4]. Lithium 7-methyloctanoate, as a branched C9 lithium carboxylate, offers a structurally differentiated probe for investigating how terminal methyl branching affects decomposition onset temperature, decomposition pathway (e.g., ketone vs. carbonate formation), and solid residue composition relative to linear lithium nonanoate. Researchers conducting thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) studies on lithium carboxylate thermal behavior can use lithium 7-methyloctanoate to isolate the effect of a single terminal methyl branch on the decomposition profile, providing data that is relevant for applications where the lithium salt is subjected to processing or service temperatures in the 350–500°C range.

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